molecular formula C20H22N4O3 B2537481 2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775354-18-1

2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2537481
CAS No.: 1775354-18-1
M. Wt: 366.421
InChI Key: ZPJXMCWXVMBHQA-UHFFFAOYSA-N
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Description

2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a synthetic chemical compound designed for research applications. This complex molecule features a tetrahydropyrimidoazepine-dione core structure, substituted with a 3-methylbenzyl group and a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a known pharmacophore often associated with binding to various enzymatic targets, while the saturated azepine ring system contributes to the molecule's three-dimensional structure and potential for diverse biological interactions . This product is intended for use in early-stage discovery research, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with biological targets, its physicochemical properties, and its behavior in various experimental models. The specific mechanism of action, primary molecular targets, and detailed pharmacological profile of this compound are currently not fully characterized and represent an area for ongoing scientific investigation. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Buyer assumes all responsibility for confirming the compound's identity and purity upon receipt and for its safe handling and use in compliance with applicable laboratory regulations.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-7-6-8-15(11-13)12-24-19(25)17(18-21-14(2)27-22-18)16-9-4-3-5-10-23(16)20(24)26/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXMCWXVMBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing methods, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound features:

  • A tetrahydropyrimido framework fused with an azepine ring.
  • Substituents including oxadiazole and methylbenzyl groups.

The molecular formula is C20H22N4OC_{20}H_{22}N_{4}O, indicating a rich chemical diversity that may contribute to various biological activities.

Biological Activities

Research indicates that compounds similar to this structure exhibit a range of biological activities:

  • Anticancer Activity
    • Preliminary studies suggest that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown cytotoxic effects against various cancer cell lines such as HeLa and CaCo-2 .
  • Antimicrobial Properties
    • The presence of oxadiazole in the structure has been linked to antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus spp., with some compounds demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
  • Neuroprotective Effects
    • Compounds with similar oxadiazole structures have been reported to exhibit neuroprotective properties by interacting with metabotropic glutamate receptors, which are crucial targets for treating neurodegenerative disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
  • Receptor Modulation : The ability to modulate receptor activity contributes to its potential use in treating conditions like epilepsy and other neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
5-Methylpyrimidine derivativesAntimicrobialEffective against various bacterial strains
1-(4-substituted phenyl)piperazine derivativesAntidepressantSignificant efficacy in animal models
Novel 3-Acetyl-1,3,4-oxadiazoline derivativesCytotoxicityShowed selective cytotoxicity against cancer cells

Synthesis Methods

The synthesis of this compound can be approached through various methods:

  • Iodine-Assisted Protocol : A method involving iodine for the synthesis of oxadiazolones has been reported. This method promotes intramolecular C–O bond formation under mild conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the compound may enhance its ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown promising results in preclinical models against various cancer types by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The synthesis of related oxadiazole derivatives has demonstrated antibacterial and antifungal activities. The presence of the oxadiazole ring is crucial for interacting with microbial enzymes or cellular structures, thereby exerting antimicrobial effects. This compound could potentially be tested for efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing oxadiazole and pyrimidine structures have been evaluated for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. The specific structure of this compound may allow it to modulate inflammatory responses effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Modifications to the benzyl and oxadiazole groups can significantly alter biological activity. For example:

  • Substituents on the benzyl group can influence lipophilicity and binding affinity to target proteins.
  • Variations in the oxadiazole ring can affect electron distribution and reactivity towards biological targets.

Case Studies

Several studies have explored similar compounds with promising results:

StudyFindings
Investigated 1,3,4-oxadiazoles for anticancer activity through molecular docking studies showing favorable interactions with target proteins.
Reported on antibacterial activity of oxadiazole derivatives against various pathogens with significant inhibition zones observed in vitro.
Evaluated anti-inflammatory effects of related compounds demonstrating inhibition of lipoxygenase activity in vitro.

Comparison with Similar Compounds

Key Observations :

  • The 1,2,4-oxadiazole group in the target compound is structurally analogous to the 1,3,4-oxadiazole in ’s antimicrobial agents, though positional isomerism may alter electronic properties and target binding .

Key Observations :

  • The use of Cs₂CO₃ in DMF () may offer milder conditions compared to ’s POCl₃-mediated cyclization, reducing side reactions .
  • Lower yields in (57%) highlight challenges in fused-heterocycle synthesis compared to simpler oxadiazole derivatives .

Bioactivity and Computational Insights

  • Antimicrobial Potential: Structural alignment with ’s thieno-pyrimidines (active against microbial targets) implies possible antimicrobial activity, though substituent differences may modulate efficacy .
  • Bioactivity Clustering : Hierarchical clustering of compounds with similar cores (e.g., pyrimido-azepine vs. pyrido-dipyrimidine) could group the target with CNS-active agents due to its lipophilic profile .

Challenges and Limitations

  • Structural Uniqueness : The pyrimido-azepine core lacks direct analogs in public databases, complicating bioactivity predictions.
  • Synthetic Complexity : Multi-step synthesis and low yields (e.g., 57% in ) may hinder large-scale production .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use reflux conditions with acetic anhydride/acetic acid mixtures and sodium acetate as a catalyst, as described for structurally similar pyrimidine derivatives . Monitor reaction progress via TLC or HPLC.
  • Crystallization : Purify the product using solvent systems like DMF/water or ethanol/water to enhance crystallinity and remove impurities .
  • Yield Improvement : Adjust stoichiometric ratios of reagents (e.g., aromatic aldehydes, chloroacetic acid) and extend reaction time if intermediates are detected via LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., oxadiazole C=N stretch at ~1600–1650 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
  • NMR Analysis : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve aromatic protons (δ 6.5–8.0 ppm for benzyl groups) and quaternary carbons in the oxadiazole ring (δ 150–160 ppm) . Assign methyl groups (δ ~2.2–2.4 ppm) using DEPT-135 .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS and monitor fragmentation patterns to validate the core structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes inhibited by oxadiazole derivatives). Validate predictions with experimental IC50_{50} assays .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic centers on the oxadiazole ring) and predict regioselectivity in substitution reactions .
  • MD Simulations : Study solvation effects and stability of the tetrahydropyrimidoazepine core in aqueous environments .

Q. How can contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR peaks) be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in the tetrahydropyrimidoazepine system) by acquiring spectra at 25°C and −40°C .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbons and confirm connectivity in the fused ring system .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate overlapping signals (e.g., methyl groups vs. aromatic protons) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Longitudinal Studies : Adapt frameworks from Project INCHEMBIOL to track abiotic/biotic degradation pathways over 5–10 years. Use 14C^{14} \text{C}-labeled compound to monitor mineralization rates .
  • Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure biomarkers (e.g., oxidative stress enzymes) .
  • Partitioning Analysis : Determine logPP (octanol-water) and soil adsorption coefficients (Kd_d) to model environmental distribution .

Methodological Considerations

  • Data Reproducibility : Follow IUPAC guidelines for reporting reaction conditions (e.g., solvent purity, heating rates) to ensure cross-lab consistency .
  • Risk Mitigation : Pre-screen intermediates for mutagenicity using Ames tests before scaling up synthesis .

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